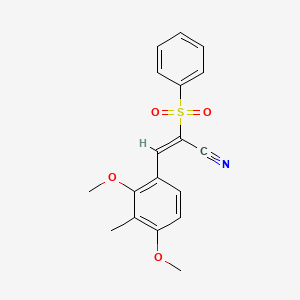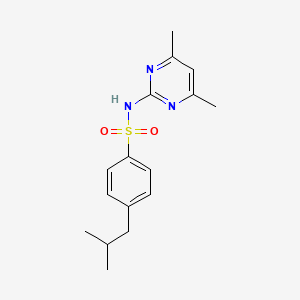![molecular formula C14H18N4O2 B5864236 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea, also known as DMPU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The exact mechanism of action of this compound in herbicidal activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have herbicidal activity against a variety of weeds.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea is a relatively stable compound that can be easily synthesized in the laboratory. However, its solubility in water is limited, which can make it difficult to use in some experimental settings. In addition, this compound has been shown to have low toxicity in animal models, which may limit its use in some applications.
Zukünftige Richtungen
1. Further investigation of the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea in herbicidal activity.
2. Development of this compound derivatives with improved solubility and activity.
3. Investigation of the potential of this compound as an anti-inflammatory agent in human clinical trials.
4. Study of the potential of this compound as a therapeutic agent for cancer.
5. Investigation of the potential of this compound as a building block for the synthesis of novel materials.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as agriculture, medicine, and material science. Its mechanism of action and physiological effects have been studied extensively, and further research is needed to fully understand its potential.
Synthesemethoden
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by reduction with sodium borohydride. This method has been optimized to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal activity against weeds. In medicine, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-11(9-16-18(10)2)8-15-14(19)17-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHYYEHOAIPYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)
![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)